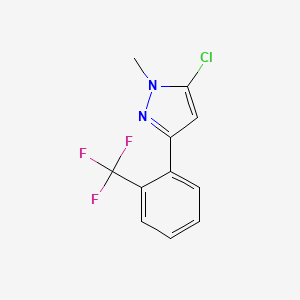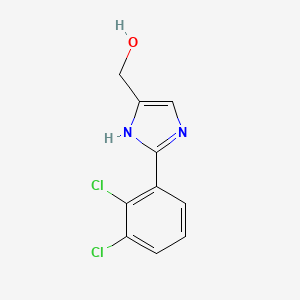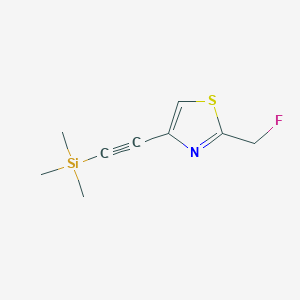
2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoromethyl group and a trimethylsilyl-ethynyl group attached to the thiazole ring. These functional groups impart unique chemical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions to form the thiazole ring. The introduction of the fluoromethyl group can be achieved through nucleophilic substitution reactions using fluoromethylating agents. The trimethylsilyl-ethynyl group is often introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl-protected halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research into its potential therapeutic applications includes studies on its activity against various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-ethynyl group can facilitate its incorporation into larger molecular structures. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluoromethyl)-4-ethynylthiazole
- 2-(Fluoromethyl)-4-(trimethylsilyl)thiazole
- 2-(Methyl)-4-((trimethylsilyl)ethynyl)thiazole
Uniqueness
2-(Fluoromethyl)-4-((trimethylsilyl)ethynyl)thiazole is unique due to the combination of its fluoromethyl and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications. The presence of the fluoromethyl group can enhance biological activity, while the trimethylsilyl-ethynyl group provides a handle for further chemical modifications.
Properties
Molecular Formula |
C9H12FNSSi |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
2-[2-(fluoromethyl)-1,3-thiazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H12FNSSi/c1-13(2,3)5-4-8-7-12-9(6-10)11-8/h7H,6H2,1-3H3 |
InChI Key |
MPSLAORBOHTBIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CSC(=N1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


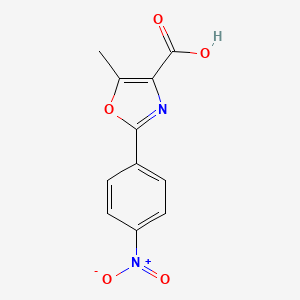
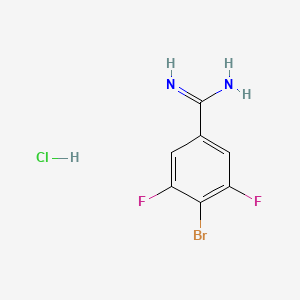
![6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
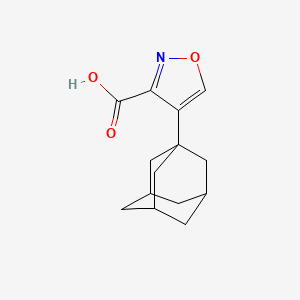
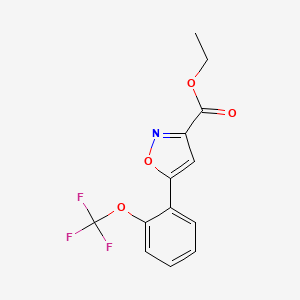
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
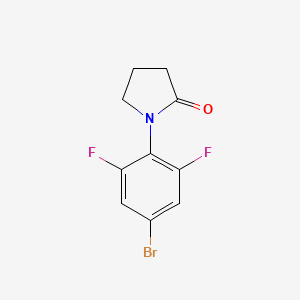
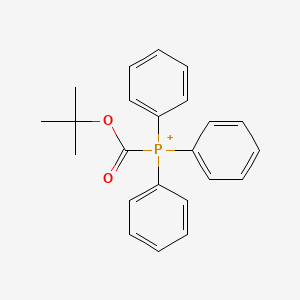
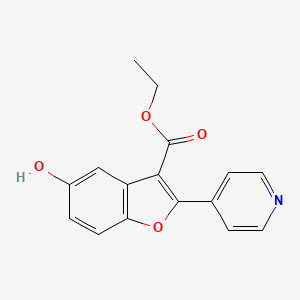

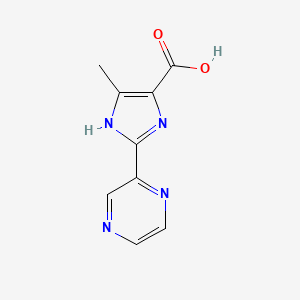
![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
